methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a synthetic organic compound belonging to the class of benzo[b][1,4]thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom and a p-tolyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzo[b][1,4]thiazine core. This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and a strong acid catalyst like sulfuric acid.
Oxidation: The final step involves the oxidation of the thiazine ring to introduce the 1,1-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the thiazine ring or other functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound’s interactions with biological targets are explored to understand its mechanism of action and therapeutic potential.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the thiazine ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
- Methyl 6-bromo-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
- Methyl 6-iodo-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
Uniqueness
The presence of the fluorine atom in methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. These properties can enhance its biological activity and make it a more attractive candidate for drug development.
Properties
IUPAC Name |
methyl 6-fluoro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4S/c1-11-3-6-13(7-4-11)19-10-16(17(20)23-2)24(21,22)15-8-5-12(18)9-14(15)19/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMKBAACKNAEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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